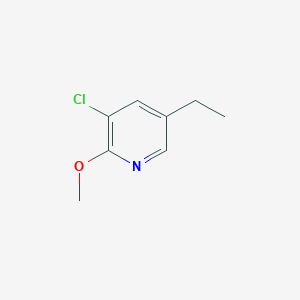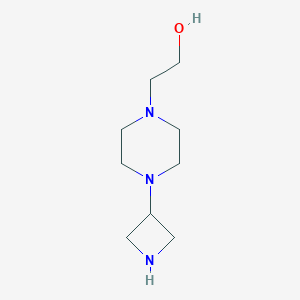![molecular formula C12H6Cl2N2 B13935340 2,4-Dichlorobenzo[h]quinazoline](/img/structure/B13935340.png)
2,4-Dichlorobenzo[h]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichlorobenzo[h]quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorobenzo[h]quinazoline typically involves the reaction of ortho-aminobenzoic acid with potassium cyanate to generate 2,4-quinazoline diones. This intermediate is then subjected to a chlorination reaction using a chlorinating agent such as phosphorus oxychloride in the presence of a base like trimethylamine. The reaction is carried out under reflux conditions for several hours to yield this compound .
Industrial Production Methods
For industrial production, the method involves using non-toxic solvents and accessible raw materials to ensure high reaction yield and applicability to large-scale production. The process includes the use of fatty amine as a solvent during the chlorination step, which enhances the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorobenzo[h]quinazoline undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of chlorine atoms with nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form quinazoline-2,4-diones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted quinazoline derivatives.
Oxidation: Quinazoline-2,4-diones.
Reduction: Dihydroquinazoline derivatives.
Scientific Research Applications
2,4-Dichlorobenzo[h]quinazoline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,4-Dichlorobenzo[h]quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with receptor proteins, modulating their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound of 2,4-Dichlorobenzo[h]quinazoline, which lacks the chlorine substituents.
2,4-Dichloroquinazoline: A similar compound with chlorine atoms at the 2 and 4 positions but without the benzo[h] fusion.
Quinazolinone: A related compound with a carbonyl group at the 4-position.
Uniqueness
This compound is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity in nucleophilic substitution reactions, and the benzo[h] fusion increases its rigidity and planarity, affecting its interaction with biological targets .
Properties
Molecular Formula |
C12H6Cl2N2 |
|---|---|
Molecular Weight |
249.09 g/mol |
IUPAC Name |
2,4-dichlorobenzo[h]quinazoline |
InChI |
InChI=1S/C12H6Cl2N2/c13-11-9-6-5-7-3-1-2-4-8(7)10(9)15-12(14)16-11/h1-6H |
InChI Key |
HVBKMOPKLPKSGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(N=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


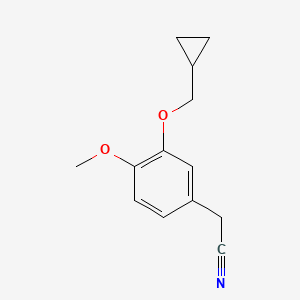

![2-Bromo-N-[2-(4-methoxy-benzyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13935271.png)
![N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide](/img/structure/B13935275.png)
![2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13935283.png)
![4'-Bromo-3'-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13935287.png)

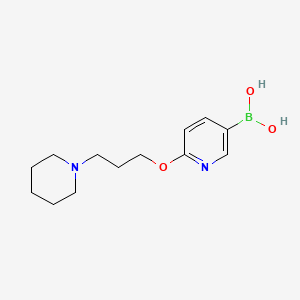
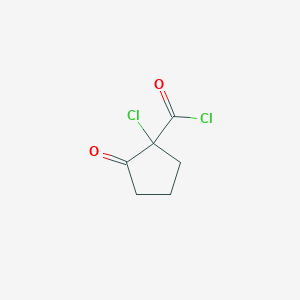
![({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)benzene](/img/structure/B13935315.png)
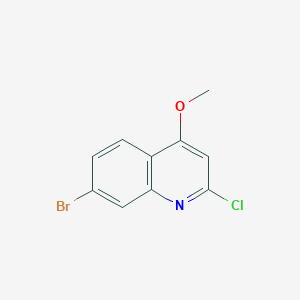
![2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13935323.png)
